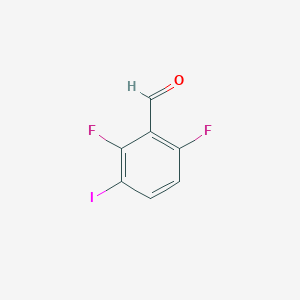
4-(5,5-Diméthyl-1,3,2-dioxaborinan-2-yl)phénol
Vue d'ensemble
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a useful research compound. Its molecular formula is C11H15BO3 and its molecular weight is 206.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Indicateur fluorescent pour les sucres
Ce composé sert d'indicateur fluorescent pour détecter des sucres comme le D-fructose, le D-glucose et le D-galactose . Sa capacité à se lier sélectivement à ces sucres le rend précieux pour les applications dans les dosages biochimiques et la recherche diagnostique.
Inhibition de la corrosion
Bien que cela ne soit pas directement lié au composé en question, des recherches sur des composés similaires contenant du bore ont montré un potentiel dans les applications anti-corrosion . Il est plausible que le « 4-(5,5-Diméthyl-1,3,2-dioxaborinan-2-yl)phénol » puisse être exploré pour son efficacité dans la protection des métaux contre la corrosion, en particulier dans les milieux acides.
Applications antimicrobiennes
Les composés du bore sont connus pour leurs propriétés antimicrobiennes. Bien que des études spécifiques sur ce composé ne soient pas disponibles, ses analogues structuraux ont démontré leur efficacité contre une variété de pathogènes bactériens et fongiques . Cela suggère des applications possibles dans le développement de nouveaux agents antimicrobiens.
Propriétés antioxydantes
Le potentiel antioxydant des composés contenant du bore est un autre domaine d'intérêt. Ils peuvent agir comme des piégeurs de radicaux libres, ce qui est crucial pour prévenir les dommages liés au stress oxydatif dans les systèmes biologiques . Cette propriété pourrait être exploitée dans les produits pharmaceutiques et les nutraceutiques.
Science des matériaux
En science des matériaux, les composés du bore contribuent au développement de nouveaux matériaux aux propriétés uniques. “this compound” pourrait être étudié pour son rôle dans la création de nouveaux matériaux polymères ou l'amélioration de ceux existants .
Synthèse chimique
Ce composé peut servir d'intermédiaire ou de réactif en synthèse organique, aidant à la construction d'architectures moléculaires complexes. Son fragment bore est particulièrement utile dans diverses transformations organiques .
Applications électrochimiques
Compte tenu de l'intérêt pour les composés du bore pour leurs propriétés électrochimiques, il est possible que le « this compound » soit utilisé dans le développement de technologies de batteries ou comme additif pour améliorer les performances des systèmes de batteries existants .
Études spectroscopiques
La structure unique du composé le rend approprié pour les études spectroscopiques, y compris la RMN et la spectrométrie de masse, afin de mieux comprendre les interactions et la dynamique moléculaires .
Mécanisme D'action
Mode of Action
It is known to act as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives . These derivatives have been identified as GPR40 agonists , which suggests that 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol may interact with GPR40 receptors.
Biochemical Pathways
It is known to be involved in the synthesis of 3-hydroxy-5-arylisothiazole derivatives
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol. The compound is recommended to be stored at 2-8℃ in an inert atmosphere , suggesting that temperature and oxygen levels may affect its stability.
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIZQBZPLKRDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
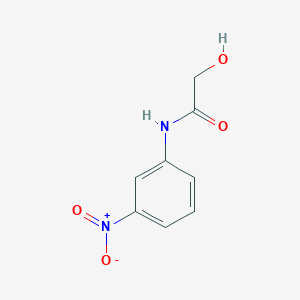

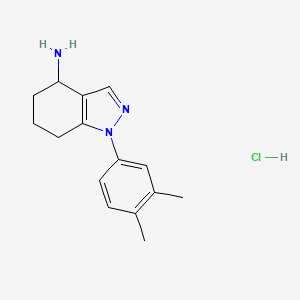
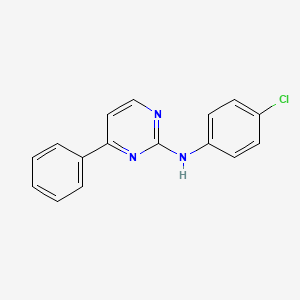

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)
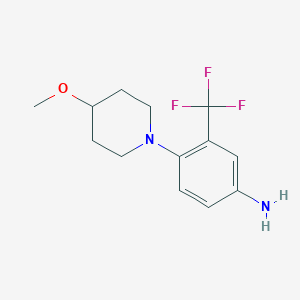
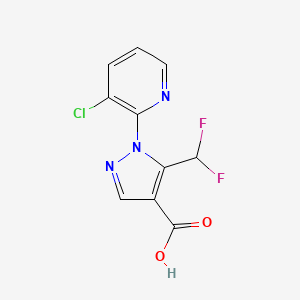
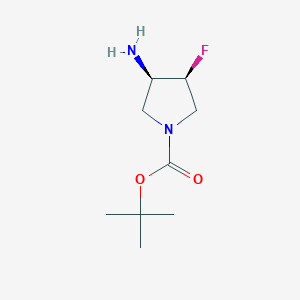

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)
